3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
Overview
Description
3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is an organic compound with the molecular formula C18H14N2O3 This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-methylbenzaldehyde and a suitable amine.
Coupling Reaction: The pyrimidine ring is then coupled with a benzoic acid derivative through an ether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the aromatic ring.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.
Scientific Research Applications
3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-
Comparison: 3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of an ether linkage to the benzoic acid moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-[2-(3-methylphenyl)pyrimidin-4-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-4-2-5-13(10-12)17-19-9-8-16(20-17)23-15-7-3-6-14(11-15)18(21)22/h2-11H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUTXJMVYHZMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=N2)OC3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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